molecular formula C18H17N3 B2511858 6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-52-9

6-butyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2511858
CAS No.: 327061-52-9
M. Wt: 275.355
InChI Key: ANMMCAXLAPEYKR-UHFFFAOYSA-N
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Description

Role in Organic Electronics

The unique electronic structure of indolo[2,3-b]quinoxaline derivatives allows them to be effectively utilized in various organic electronic devices. researchgate.net These compounds have been investigated for their charge transport capabilities, making them suitable for active layers in devices like OLEDs and solar cells. researchgate.netsmolecule.com

Derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have been successfully used as both electron-transporting and emitting layers in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The fusion of the electron-donating indole (B1671886) and electron-accepting quinoxaline (B1680401) components creates a unique dipolar structure that facilitates intramolecular charge transfer (ICT), a crucial process for electroluminescence. researchgate.net For instance, a novel derivative, TFBIQ, was synthesized via C-H direct arylation and used as a hole injection layer (HIL) in Alq3-based green OLEDs. researchgate.net The performance of these devices was found to be strongly dependent on the thickness of the TFBIQ layer, with a 0.5 nm thick layer yielding the best results, including a low turn-on voltage of 3.1 V and a maximum luminescence of 26,564 cd/m². researchgate.net

Performance of OLED with TFBIQ Hole Injection Layer

Parameter Value
Minimum Turn-on Voltage (Von) 3.1 V
Maximum Luminescence 26,564 cd/m²
Maximum Current Density (at 11 V) 348.9 mA/cm²
Maximum Power Efficiency 1.46 lm/W

Data sourced from a study on a perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ). researchgate.net

The indolo[2,3-b]quinoxaline (IQ) framework is a key component in a new class of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.netrsc.org Its strong electron-accepting nature makes it a promising building block for D-π-A (Donor-π-Acceptor) sensitizers. case.edunih.gov

Another series of dyes (JY01, JY02, and JY03) incorporating the 6H-indolo[2,3-b]quinoxaline scaffold with different electron-rich linkers was also developed. researchgate.net The DSSC based on the JY01 dye showed the best performance in this series, with a PCE of 7.62%. researchgate.net

Photovoltaic Performance of Indolo[2,3-b]quinoxaline-Based Dyes in DSSCs

Dye JSC (mA/cm²) VOC (V) FF (%) PCE (η%) Source
FS10 - 0.676 70.1 5.27 rsc.orgresearchgate.net
HD-2 (alone) 19.00 0.650 60.5 7.47 rsc.orgresearchgate.net
FS10 + HD-2 18.68 0.672 66.2 8.32 rsc.orgresearchgate.net
JY01 16.0 0.708 67.0 7.62 researchgate.net

JSC = Short-circuit photocurrent density, VOC = Open-circuit photovoltage, FF = Fill factor, PCE = Power conversion efficiency.

The quinoxaline unit is known to be a strong electron acceptor due to the two symmetric, unsaturated nitrogen atoms in its structure, which gives it a high electron affinity. case.edu This electron-deficient characteristic is carried over to the indolo[2,3-b]quinoxaline scaffold. This property makes these compounds suitable for use as n-type semiconductor materials in various optoelectronic applications, where they can facilitate electron transport. researchgate.net Their application as electron-transporting layers in OLEDs is a direct result of this n-type behavior. researchgate.netresearchgate.net

Development of Multifunctional Chemosensors

Indoloquinoxaline-bearing compounds are recognized as promising multifunctional chemosensors. researchgate.net Their unique photophysical properties, which can be modulated by external stimuli, form the basis of their sensing capabilities. For example, a derivative incorporating tetraphenylethylene (B103901) (TPE) into the indoloquinoxaline structure, named TPE-IQ, exhibits aggregation-induced emission enhancement and solvatochromism. researchgate.net This material also demonstrates reversible responses to both acid and mechanical force, highlighting the potential for developing advanced, multi-stimuli responsive sensors based on the indolo[2,3-b]quinoxaline scaffold. researchgate.net

Redox-Active Materials for Nonaqueous Redox Flow Batteries (NARFBs)

The search for stable, high-performance organic molecules for energy storage has led researchers to the indolo[2,3-b]quinoxaline core. nih.govacs.orgacs.org This scaffold has been identified as a highly promising platform for anolytes (negative electrolytes) in Nonaqueous Redox Flow Batteries (NARFBs), a technology well-suited for grid-scale energy storage. nih.gov

The design of the indolo[2,3-b]quinoxaline scaffold for NARFBs was inspired by the need for anolytes with low reduction potentials and high stability. nih.gov Fusing a π-donor nitrogen atom (from the indole ring) to the quinoxaline core expands the aromatic π-system, which enhances charge delocalization in the radical anion state, leading to greater stability and a lower reduction potential compared to quinoxaline or phenazine (B1670421) alone. nih.gov

A systematic study involving the synthesis and evaluation of a library of indolo[2,3-b]quinoxaline derivatives has been conducted to establish clear structure-property relationships. nih.govacs.org The research identified a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline as a top-performing anolyte. nih.govacs.org This derivative exhibits an exceptionally low reduction potential, outstanding solubility in acetonitrile, and remarkable electrochemical stability. nih.govacs.org

When this anolyte was paired with a phenothiazine-based catholyte (MEEPT), the resulting all-organic NARFB achieved a cell voltage of 2.3 V and demonstrated excellent capacity retention over extended cycling. nih.govacs.org

Electrochemical Properties of Indolo[2,3-b]quinoxaline Anolyte Derivatives

Compound Substituent Reduction Potential (E₁/₂ vs Fc/Fc⁺) Solubility (in MeCN) Capacity Retention (H-cell) Source
5a 6-methyl -1.98 V - - nih.govacs.org
5f 9-tert-butyl-6-methyl -1.99 V - - acs.org
5g 2/3-tert-butyl-6-methyl -2.01 V - - acs.org
5h 2/3-tert-butyl-6-(2-methoxyethyl) -2.01 V >2.7 M 99.86% over 202 cycles nih.govacs.org

Data sourced from a study on indolo[2,3-b]quinoxaline as an anolyte scaffold for NARFBs. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMMCAXLAPEYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indolo 2,3 B Quinoxaline Scaffolds and Derivatives

Classical Condensation Reactions in Indolo[2,3-b]quinoxaline Synthesis

Traditional synthetic approaches to the indolo[2,3-b]quinoxaline core often rely on condensation reactions to construct the quinoxaline (B1680401) ring.

A widely utilized and classical method for synthesizing the 6H-indolo[2,3-b]quinoxaline scaffold is the acid-catalyzed condensation of isatin (B1672199) (or its derivatives) with ortho-phenylenediamine. bohrium.comnih.govsapub.org This reaction typically proceeds by heating the reactants in a suitable solvent, such as acetic acid or ethanol. nih.gov

To obtain the target compound, 6-butyl-6H-indolo[2,3-b]quinoxaline, a two-step sequence is commonly employed. First, the parent 6H-indolo[2,3-b]quinoxaline is synthesized via the condensation of isatin and o-phenylenediamine (B120857). Subsequently, the indole (B1671886) nitrogen at the N-6 position is alkylated using a butylating agent, such as butyl bromide or butyl iodide, in the presence of a base. bohrium.comresearchgate.net The N-6 position serves as a convenient handle for introducing various substituents to modulate the compound's properties. acs.org

Alternatively, N-substituted isatins can be used as starting materials. For instance, the synthesis can commence with the alkylation of isatin with a butyl halide to form 1-butyl-indoline-2,3-dione. This N-butylated isatin is then condensed with o-phenylenediamine to directly yield this compound. researchgate.netimist.ma This approach offers a more direct route to N-6 substituted derivatives.

Reactant 1Reactant 2ProductConditions
Isatino-Phenylenediamine6H-indolo[2,3-b]quinoxalineReflux in acetic acid
1-Butyl-indoline-2,3-dioneo-PhenylenediamineThis compoundReflux in xylene
6H-indolo[2,3-b]quinoxalineButyl bromideThis compoundBase (e.g., K2CO3) in DMF

This table presents common reaction schemes for the synthesis of the indolo[2,3-b]quinoxaline core and its N-butyl derivative.

Another synthetic strategy involves the annulation, or ring-forming, of the indole moiety onto a pre-existing quinoxaline core. nih.gov This approach provides an alternative pathway to the indolo[2,3-b]quinoxaline system. One such method involves a sequence of Buchwald-Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH reaction). This route has been developed for the synthesis of indolo[2,3-b]quinoxaline derivatives and their analogues. nih.gov

Modern Transition Metal-Catalyzed Coupling Reactions

In recent years, modern synthetic methods employing transition metal catalysts have become increasingly important for the construction of complex heterocyclic systems like indolo[2,3-b]quinoxalines. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Palladium catalysts are versatile tools for the synthesis of indolo[2,3-b]quinoxalines and related structures. Various palladium-catalyzed reactions have been successfully applied:

C-N Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form the crucial C-N bond in the indole ring system. nih.gov

C-H Activation: Direct C-H activation or functionalization is a powerful strategy for forming C-C or C-N bonds. Palladium-catalyzed C-H arylation has been used to synthesize derivatives of 6H-indolo[2,3-b]quinoxaline for applications in organic electronics. researchgate.net

Suzuki Coupling: The Suzuki coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organohalide, can be employed to introduce aryl or other substituents onto the indolo[2,3-b]quinoxaline scaffold.

Sonogashira-Hagihara C-C Cross-Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide has been utilized in a carbonylative Sonogashira/annulation sequence for the synthesis of related indolo-fused quinoline (B57606) systems. bohrium.com

Reaction TypeCatalyst SystemSubstratesBond Formed
Buchwald-Hartwig AminationPd catalyst, ligandAryl halide, AmineC-N
C-H Direct ArylationPd catalystHeterocycle, Aryl halideC-C
Suzuki CouplingPd catalyst, baseOrganoboron, OrganohalideC-C
Sonogashira CouplingPd/Cu catalyst, baseTerminal alkyne, OrganohalideC-C (alkynyl)

This table summarizes key palladium-catalyzed reactions applicable to the synthesis of indolo[2,3-b]quinoxaline derivatives.

Ruthenium catalysts have also emerged as effective tools in the synthesis of N-substituted indolo[2,3-b]quinoxalines. A one-pot synthesis has been developed involving a Ruthenium(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by an oxidation step. bohrium.com This tandem reaction provides an efficient route to the desired heterocyclic core.

Copper-catalyzed reactions, particularly modifications of the classical Ullmann condensation, offer valuable methods for forming C-N and C-S bonds. For the synthesis of related heterocyclic systems, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction has been used to append triazole moieties to the 6H-indolo[2,3-b]quinoxaline scaffold. bohrium.com Furthermore, copper(I) iodide has been employed to catalyze sequential Ugi/Ullmann type reactions for the synthesis of indolo[1,2-a]quinoxalinones, demonstrating the utility of copper catalysis in building these complex fused systems. researchgate.net

Multi-Component and Multi-Step Synthesis Pathways for Functionalized Indolo[2,3-b]quinoxaline Derivatives

The construction of the complex indolo[2,3-b]quinoxaline framework often involves either multi-component reactions (MCRs), where multiple starting materials react in a single pot to form the product, or sequential multi-step syntheses that build the molecule in a controlled manner. These pathways offer efficient routes to functionalized derivatives.

A prevalent and traditional method for synthesizing the 6H-indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation of isatin (or its derivatives) with o-phenylenediamine. benthamdirect.comimist.mabenthamscience.com This foundational reaction can be carried out in boiling acetic acid or through microwave-assisted approaches. benthamdirect.combenthamscience.com Building upon this, researchers have developed more advanced multi-step and one-pot procedures to create a diverse range of substituted indolo[2,3-b]quinoxalines.

One innovative one-pot approach involves a Ruthenium(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines using sulfonyl azides. This is followed by an oxidation step, resulting in the formation of N-substituted indolo[2,3-b]quinoxalines with yields of up to 94%. bohrium.comnih.gov This method exemplifies a double C-N bond formation strategy that provides an efficient route to these biologically relevant molecules. bohrium.comnih.gov

Another powerful multi-step strategy combines the Buchwald–Hartwig cross-coupling reaction with an intramolecular nucleophilic aromatic substitution of hydrogen (SNH). nih.gov This sequence has been successfully applied to the synthesis of indolo[2,3-b]quinoxaline derivatives and their analogues. nih.govresearchgate.net Similarly, palladium-catalyzed reactions have proven versatile. A two-step approach using a Suzuki coupling followed by a palladium-catalyzed double C-N coupling annulation with amines can produce the target scaffold. rsc.org An alternative palladium-catalyzed domino process involving carboannulation/cross-coupling and a subsequent dehydrogenative C-N bond formation also provides an atom-economical route to these tetracyclic systems. rsc.org

The table below summarizes various multi-step and multi-component synthetic pathways.

Method Key Reagents/Catalysts Description Yield Reference
Condensation ReactionIsatin, o-phenylenediamine, Acetic AcidA classic method involving the condensation of an isatin derivative with a diamine to form the core structure.83% (for core) acs.orgnih.gov
Ru-Catalyzed C-H FunctionalizationRu(II) catalyst, Sulfonyl Azides, DDQA one-pot synthesis involving ortho C-H functionalization of 2-arylquinoxalines followed by oxidation.Up to 94% bohrium.comnih.gov
Buchwald-Hartwig / SNH SequencePalladium catalystA sequential approach involving cross-coupling followed by intramolecular cyclodehydrogenation.Good nih.gov
Pd-Catalyzed Domino ReactionPalladium catalyst, DDQAn efficient two-step synthesis via domino carboannulation/cross-coupling and double C-N bond formation.Excellent rsc.org
Pd-Catalyzed Two-Step Synthesis2,3-dibromoquinoxaline, Pd catalystA two-step approach using Suzuki coupling followed by annulation via two-fold C-N coupling.Good rsc.org

Derivatization Strategies for Alkyl and Aryl Substitutions on the Indolo[2,3-b]quinoxaline Core (e.g., N-Alkylation, Side-Chain Incorporation)

Once the core indolo[2,3-b]quinoxaline scaffold is synthesized, further functionalization is often desired to modulate its properties. The N-6 position of the indole ring is a common site for derivatization, particularly for introducing alkyl chains like the butyl group in this compound. acs.orgnih.gov

N-Alkylation is a primary strategy for this purpose. The reaction typically involves deprotonating the N-H of the 6H-indolo[2,3-b]quinoxaline core with a base, followed by nucleophilic substitution with an alkyl halide. For instance, the synthesis of 6-methyl-6H-indolo[2,3-b]quinoxaline was achieved in 95% yield by reacting the parent scaffold with iodomethane. acs.orgnih.gov A similar strategy using an appropriate butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, would yield the target this compound. Long-chain alkyl groups have also been successfully introduced by condensing 1-long chain alkyl-isatins with o-phenylenediamine in refluxing xylene. imist.maresearchgate.net

Beyond simple alkylation, more complex side-chains can be incorporated. For example, alkyl-amino-alkyl substituents have been introduced at the N-6 position, which has been shown to impart cytotoxic properties to the molecule. nih.gov The incorporation of solubilizing groups like glycol ethers and ammonium (B1175870) salts via N-alkylation has also been explored to enhance the properties of these compounds for specific applications. acs.org

Aryl substitutions and other functionalizations on the carbocyclic rings of the scaffold are also synthetically important. A C-H direct arylation method has been used to synthesize a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative. researchgate.net Additionally, copper-catalyzed Ullmann C-N cross-coupling reactions have been investigated for the functionalization at the C-9 position, for instance, by reacting 9-iodo-6-benzyl-indolo[2,3-b]quinoxaline with benzylamine. tsu.ge

The following table details various derivatization strategies for the indolo[2,3-b]quinoxaline core.

Strategy Position Reagents/Catalyst Product Type Reference
N-AlkylationN-6Iodomethane, Base6-methyl-6H-indolo[2,3-b]quinoxaline acs.orgnih.gov
N-AlkylationN-6n-dodecyl bromide, K₂CO₃6-dodecyl-6H-indolo[2,3-b]quinoxaline derivative researchgate.net
N-AlkylationN-6Bromoethylisatin intermediates6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines bohrium.com
N-AlkylationN-6Glycol ether halides, BaseGlycol ether-substituted derivatives acs.org
C-H Direct Arylation-Perfluoroaryl reagent, CatalystAryl-substituted derivative (TFBIQ) researchgate.net
Ullmann C-N CouplingC-99-iodo-6-benzyl-indolo[2,3-b]quinoxaline, Benzylamine, CuI9-amino substituted derivative tsu.ge

Advanced Spectroscopic and Computational Characterization of Indolo 2,3 B Quinoxaline Systems

Spectroscopic Techniques for Structural Confirmation and Electronic Properties in Research Contexts

Spectroscopic analysis is indispensable for verifying the molecular structure of 6-butyl-6H-indolo[2,3-b]quinoxaline and for probing its electronic nature. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of 6H-indolo[2,3-b]quinoxaline, ¹H and ¹³C NMR spectra offer characteristic signals that confirm the presence of the fused aromatic core and the attached alkyl chain. While specific data for the 6-butyl derivative is not extensively published, analysis of closely related long-chain alkyl-substituted indolo[2,3-b]quinoxalines reveals key spectral features. For instance, in ¹H NMR spectra recorded in DMSO-d6, the protons of the N-CH₂ group of the alkyl chain typically appear as a triplet around 4.50-4.60 ppm. researchgate.net The aromatic protons of the indoloquinoxaline core resonate in the downfield region, generally between 7.30 and 8.40 ppm. researchgate.net

Mass Spectrometry (MS) provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound, the molecular formula is C₁₈H₁₇N₃, which corresponds to a calculated molecular weight of approximately 275.35 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) can further validate the structure by providing a highly accurate mass measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. The indolo[2,3-b]quinoxaline core possesses an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV-Vis region. This technique is sensitive to the electronic structure and can indicate the potential of these compounds for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. smolecule.com

Infrared (IR) Spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of an indolo[2,3-b]quinoxaline derivative would show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic rings and the alkyl chain, as well as C=N and C-C stretching vibrations within the fused heterocyclic system. nih.gov For example, aromatic C-H stretching typically appears around 3050 cm⁻¹, while alkyl C-H stretching is observed near 2930 cm⁻¹. nih.gov The C=N stretching of the quinoxaline (B1680401) moiety is expected around 1660 cm⁻¹. nih.gov

Table 1: Spectroscopic Data for Indolo[2,3-b]quinoxaline Derivatives

Technique Observation Assignment Reference
¹H NMR ~4.50-4.60 ppm (t) N-CH₂ of alkyl chain researchgate.net
¹H NMR ~7.30-8.40 ppm (m) Aromatic protons researchgate.net
MS ~275.35 g/mol Molecular Weight of C₁₈H₁₇N₃ smolecule.com
IR ~3050 cm⁻¹ Aromatic C-H stretch nih.gov
IR ~2930 cm⁻¹ Alkyl C-H stretch nih.gov
IR ~1660 cm⁻¹ C=N stretch (quinoxaline) nih.gov

Quantum Chemical Calculations and Theoretical Modeling

To complement experimental data, quantum chemical calculations and theoretical modeling have become essential tools for predicting and understanding the electronic structure, properties, and potential interactions of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and the distribution of electron density. For indolo[2,3-b]quinoxaline systems, DFT calculations are instrumental in understanding their potential as materials for organic electronics, such as in redox flow batteries. acs.org

A key aspect of these studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the electronic and optical properties of the material. A smaller band gap is often associated with higher chemical reactivity and lower kinetic stability. researchgate.net

Studies on related indolo[2,3-b]quinoxaline derivatives have shown that the fusion of the electron-rich indole (B1671886) moiety with the electron-deficient quinoxaline ring leads to a unique electronic structure with potential for charge delocalization across the extended π-system. acs.org This charge delocalization can enhance stability and influence the reduction potential, which is a crucial factor for applications in energy storage. acs.org For example, DFT calculations on a model compound, 6-methyl-6H-indolo[2,3-b]quinoxaline, have been used to successfully predict its reduction potential. acs.org

Table 2: DFT Calculated Properties of a Model Indolo[2,3-b]quinoxaline Compound

Property Calculated Value Significance Reference
Reduction Potential (vs Fc/Fc⁺) -1.98 V Predicts suitability as an anolyte material acs.org
Charge Delocalization Extended π-system Enhances stability of charged intermediates acs.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is particularly valuable for predicting the photophysical properties of compounds, such as their absorption and emission spectra. nih.gov

For systems like this compound, TD-DFT can simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov These calculations can help to understand the nature of the electronic transitions, for instance, identifying them as intramolecular charge transfer (ICT) events, which are common in donor-acceptor molecules. The results from TD-DFT can be correlated with experimental spectra to provide a deeper understanding of the structure-property relationships governing the photophysical behavior of these compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein target. The indolo[2,3-b]quinoxaline scaffold is known to exhibit a range of biological activities, and molecular docking studies can provide insights into the potential mechanisms of action. eurekaselect.com

For example, molecular docking has been used to investigate the interaction of indolo[2,3-b]quinoxaline derivatives with biological targets such as DNA and various enzymes. eurekaselect.comresearchgate.net These simulations can help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The planar nature of the indolo[2,3-b]quinoxaline ring system makes it a good candidate for DNA intercalation, a mechanism of action for many anticancer and antiviral agents. eurekaselect.com Docking studies can help to visualize how these molecules fit into the DNA minor groove and predict their binding orientation. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced potency.

A QSAR study has been performed on a series of 6H-indolo[2,3-b]quinoxaline derivatives to model their cytotoxic activity against human leukemia cells. nih.gov In this study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated. These descriptors were then used to build a statistical model that could predict the cytotoxic activity. The resulting QSAR model suggested that the cytotoxic potency of these compounds could be increased by incorporating cyclic substituents or substituents with primary carbon atoms. nih.gov Such studies demonstrate the utility of QSAR in identifying the key structural features that govern the biological activity of the indolo[2,3-b]quinoxaline scaffold.

Exploration of Biological Activities and Underlying Molecular Mechanisms of Indolo 2,3 B Quinoxaline Derivatives

Antiviral Activities

Derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated considerable promise as antiviral agents, exhibiting activity against several DNA viruses. researchgate.netchalmers.se This antiviral efficacy is closely linked to the structural features of the indoloquinoxaline nucleus and the nature of the substituents attached to it. eurekaselect.comnih.gov

Inhibition of Herpes Simplex Virus Type 1 (HSV-1) and Cytomegalovirus (CMV) Replication

A number of 6H-indolo[2,3-b]quinoxaline derivatives have shown potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Cytomegalovirus (CMV). nih.govasm.org For instance, the compound 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, known as B-220, is a well-studied derivative that effectively inhibits the replication of these viruses in cell cultures. nih.govasm.org The antiviral effect is observed at concentrations that are significantly lower than those causing cellular toxicity, indicating a favorable therapeutic index. asm.org The antiviral activity of these compounds is dependent on the cell type used for the assay and the viral load. asm.org

Several mono- and dicationic derivatives of indoloquinoxaline have demonstrated superior antiviral effects against human cytomegalovirus (CMV) and herpes simplex virus type 1 (HSV-1) when compared to established antiviral agents. nih.gov The effectiveness of these compounds highlights the potential of the indoloquinoxaline scaffold in the development of new antiviral therapies. eurekaselect.comnih.gov

Mechanism of Antiviral Action: Inhibition of Viral DNA Synthesis

The primary mechanism underlying the antiviral activity of 6H-indolo[2,3-b]quinoxaline derivatives is the inhibition of viral DNA synthesis. asm.org This is achieved through the intercalation of the planar aromatic indoloquinoxaline moiety into the DNA helix. researchgate.netchalmers.senih.gov This binding event disrupts the vital processes necessary for viral DNA replication. researchgate.net

Studies on the derivative B-220 have shown that it inhibits viral DNA synthesis, as well as the production of both early and late viral proteins. asm.org Interestingly, the compound does not directly inhibit viral DNA polymerases in in vitro assays at the same concentrations that are effective in cell culture. asm.org This suggests that the antiviral effect is not due to direct enzymatic inhibition but rather a consequence of its interaction with the DNA template. The selectivity for viral DNA over cellular DNA may be attributed to a higher rate of metabolism of viral DNA in infected cells. asm.org Furthermore, the antiviral activity of B-220 is not reversed by the presence of naturally occurring nucleosides, indicating a mechanism distinct from that of nucleoside analogues. asm.org

Anticancer and Cytotoxic Effects

The 6H-indolo[2,3-b]quinoxaline scaffold is also a key pharmacophore in the design of anticancer agents. researchgate.net The cytotoxic activity of these derivatives is, similar to their antiviral effects, predominantly linked to their ability to interact with DNA. researchgate.neteurekaselect.comnih.gov

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., Ehrlich Ascites Carcinoma, HL-60)

Derivatives of 6H-indolo[2,3-b]quinoxaline have been evaluated for their cytotoxic activity against a range of cancer cell lines. For example, several synthesized derivatives have exhibited significant in vitro activity against the human leukemia (HL-60) cell line. researchgate.netnih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, for these compounds against HL-60 cells have been determined using the MTT assay. researchgate.net

Analogues of neocryptolepine (B1663133), which share the indolo[2,3-b]quinoline core structure, have demonstrated stronger cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells than reference drugs. nih.gov The cytotoxic potential of these compounds underscores their promise as leads for the development of novel anticancer therapies. nih.gov

In Vitro Cytotoxicity of Indolo[2,3-b]quinoxaline Derivatives

Compound/Analog Cancer Cell Line Activity
6H-indolo[2,3-b]quinoxaline derivatives (IDQ-5, IDQ-10, IDQ-11, IDQ-13, IDQ-14) Human Leukemia (HL-60) Significant in vitro activity nih.gov

In Vivo Antitumor Efficacy in Preclinical Models

The antitumor potential of indolo[2,3-b]quinoxaline derivatives has also been demonstrated in in vivo preclinical models. In a study using female albino Swiss mice with EAC-induced solid tumors, treatment with neocryptolepine analogs resulted in a significant decrease in tumor volume. nih.govdoaj.org These findings provide evidence for the in vivo antitumor efficacy of this class of compounds and support their further development as anticancer agents. nih.gov

Cellular Mechanisms: DNA Intercalation and Topoisomerase Inhibition

The cellular mechanism responsible for the anticancer effects of 6H-indolo[2,3-b]quinoxaline derivatives involves their interaction with DNA. The planar structure of these compounds allows them to intercalate between the base pairs of the DNA double helix. researchgate.neteurekaselect.comnih.gov This intercalation is a key factor in their pharmacological action. researchgate.net The thermal stability of the complex formed between the indoloquinoxaline derivative and DNA is an important determinant of its anticancer activity. eurekaselect.comnih.gov This stability is influenced by the types of substituents and side chains attached to the core structure. eurekaselect.comnih.gov

While DNA intercalation is the predominant mechanism, some derivatives have also been investigated for their effects on topoisomerase enzymes. eurekaselect.comnih.gov For instance, highly active derivatives like NCA0424 and B-220, while showing strong DNA binding affinity, have been found to possess poor inhibitory activity against topoisomerase II. eurekaselect.comnih.gov This suggests that the cytotoxic effects of some derivatives may be mediated primarily through DNA intercalation rather than topoisomerase inhibition. However, it has been noted that the anticancer activity of indoloquinolines, a related class of compounds, is based on DNA binding followed by the inhibition of topoisomerase II. nih.gov

Cell Cycle Perturbation and Apoptosis Induction Pathways

Derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have demonstrated potential as anticancer agents, with some studies highlighting their ability to influence cell cycle progression and induce apoptosis (programmed cell death). nih.govresearchgate.net For instance, certain 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have been evaluated for their cytostatic activity against various human tumor cell lines, including T-lymphocytes and leukemia cells.

In a study focused on novel 2-substituted-quinoxaline analogues, which share a core structural feature, mechanistic studies revealed that the lead compound induced cell cycle arrest and triggered apoptosis in MCF-7 breast cancer cells. This was evidenced by an increase in the percentage of cells arrested in the G2/M and pre-G1 phases of the cell cycle. While these findings pertain to derivatives, they suggest a potential mechanism of action for this class of compounds. The primary mechanism of pharmacological action for many of these derivatives is believed to be DNA intercalation, where the planar molecule inserts itself between the base pairs of DNA, potentially disrupting DNA replication and leading to cell death. nih.govresearchgate.net

Antioxidant Effects in Cellular Contexts

Research into the antioxidant properties of the specific 6-butyl-6H-indolo[2,3-b]quinoxaline is not extensively documented in the provided search results. However, studies on related heterocyclic systems, such as pyrrolo[2,3-b]quinoxaline derivatives, have shown antioxidant potential. rsc.org In one such study, a specific ethyl carboxylate derivative demonstrated significant radical scavenging capabilities in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. rsc.org Computational studies suggested this derivative could be a promising scavenger of hydroxyl radicals (HO•) in a physiological lipid environment, with a scavenging capability comparable to reference antioxidants like Trolox and melatonin. rsc.org While these findings are for a related but different molecular scaffold, they highlight the potential for nitrogen-containing fused heterocyclic systems to exhibit antioxidant effects.

Antimicrobial Efficacy

The indolo[2,3-b]quinoxaline core structure and its derivatives have been the subject of investigation for their efficacy against a variety of microbial pathogens. jocpr.comresearchgate.net

Antibacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv, Methicillin-Resistant Staphylococcus aureus)

The quinoxaline (B1680401) framework is recognized as a potential scaffold for developing new antitubercular agents. nih.gov

Mycobacterium tuberculosis H37Rv: Various derivatives of quinoxaline and indolo[2,3-b]quinoxaline have shown activity against Mycobacterium tuberculosis. For the first time, amine derivatives of 6H-indolo[2,3-b]quinoxaline were assessed for their antimycobacterial activity, revealing a moderate bacteriostatic effect against the H37Rv strain. researchgate.net Analogues such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines have also demonstrated a reasonable bacteriostatic effect against this strain. nih.gov Furthermore, studies on quinoxaline 1,4-di-N-oxide esters identified several compounds with activity similar to the frontline drug isoniazid (B1672263) against both pansusceptible and monoresistant strains of M. tuberculosis. mdpi.com

Table 1: Antitubercular Activity of Quinoxaline Derivatives

Compound Class Target Strain Activity/MIC Reference
6H-indolo[2,3-b]quinoxaline amine derivatives M. tuberculosis H37Rv Moderate bacteriostatic effect researchgate.net
Quinoxaline-derived chalcones M. tuberculosis MIC: 3.13 to 12.5 µg/mL nih.gov
Quinoxaline 1,4-di-N-oxide esters (T-007, T-018, etc.) M. tuberculosis H37Rv MIC ≈ 0.12 µg/mL (similar to isoniazid) mdpi.com

Methicillin-Resistant Staphylococcus aureus (MRSA): The rise of antibiotic-resistant bacteria like MRSA necessitates the search for new antibacterial agents. nih.govnih.gov Quinoxaline derivatives have emerged as promising candidates. In one study, 2,3-N,N-diphenyl quinoxaline derivatives displayed significant activity against multiple strains of S. aureus, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 to 1 mg/L. cardiff.ac.uk Another investigation into a quinoxaline derivative compound found that the majority of MRSA isolates tested had MICs of 4 µg/mL, indicating potential efficacy. nih.govnih.gov Some indoloquinoline derivatives have also been reported to exhibit anti-MRSA activity.

Table 2: Anti-MRSA Activity of Quinoxaline Derivatives

Compound Class Target Strain(s) Activity/MIC Reference
2,3-N,N-diphenyl quinoxaline derivatives MRSA MIC: 0.25 to 1 mg/L cardiff.ac.uk

Anti-plasmodial Activity against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)

A series of quinoxaline-based compounds, originally developed as anti-schistosomal agents, have demonstrated potent activity against the asexual blood stage of Plasmodium falciparum. malariaworld.org These compounds exhibited sub-micromolar anti-plasmodial activity, with some reaching low nanomolar IC50 values against both the chloroquine-sensitive 3D7 strain and the multi-drug resistant Dd2 strain. malariaworld.org Similarly, studies on 3-furyl and 3-thienylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives found that several compounds had an IC50 of less than 1 μM against the 3D7 strain, with some also showing activity against the chloroquine-resistant K1 strain. nih.gov This dual activity against different parasites suggests the compounds may act on a conserved target or pathway. malariaworld.org

Table 3: Anti-plasmodial Activity of Quinoxaline Derivatives

Compound Class P. falciparum Strain(s) Activity (IC50) Reference
Quinoxaline-based anti-schistosomal compounds 3D7 (sensitive), Dd2 (resistant) Low nanomolar to sub-micromolar malariaworld.org

Mechanisms of Anti-plasmodial Action: PfCRT Protein Binding and Heme Inhibition

The precise anti-plasmodial mechanism of action for indolo[2,3-b]quinoxaline derivatives is not fully elucidated. However, research on related quinoxaline compounds provides potential insights. For one series of potent quinoxaline-based compounds, in vitro resistance selection studies in P. falciparum pointed to two potential mechanisms. Resistance was associated with mutations in a putative hydrolase, named PfQRP1 (P. falciparum quinoxaline-resistance protein 1), and with copy number variations of PfATP2, a phospholipid-transporting ATPase, which may be the direct target. malariaworld.org

While direct binding to the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) or inhibition of heme polymerization are known mechanisms for quinoline-class antimalarials, there is no specific data in the provided results linking this compound to these processes.

Other Pharmacological Research Areas

The 6H-indolo[2,3-b]quinoxaline scaffold is a versatile template for the design of molecules with a wide array of biological activities beyond antimicrobial effects. researchgate.netnih.gov

Antiviral Activity: The parent scaffold and its derivatives have been investigated for antiviral properties, particularly against herpes simplex virus (HSV). ipp.pt The mechanism is often attributed to the compound's ability to intercalate with viral DNA, disrupting replication. researchgate.netipp.pt

Anticancer and Cytotoxic Activity: Numerous studies have focused on the anticancer potential of this chemical family. nih.govresearchgate.net The primary proposed mechanism is DNA intercalation, which can lead to cytostatic or cytotoxic effects in cancer cell lines. researchgate.netnih.gov

Enzyme Inhibition: A derivative of 6H-indolo-[2,3-b]-quinoxaline was developed as a bifunctional inhibitor of the Src homology 2 domain-containing phosphatase 1 (SHP1), an enzyme implicated in cancer and other diseases. rsc.org The compound exhibited selective inhibition of SHP1 with an IC50 of 2.34 ± 0.06 μM. rsc.org

DNA Intercalation and Binding: The planar nature of the indolo[2,3-b]quinoxaline ring system makes it an effective DNA intercalator. nih.gov The stability of the DNA-compound complex, which is crucial for biological activity, is influenced by the nature and orientation of side chains attached to the core scaffold. researchgate.netnih.gov

Antipsychotic Activity: In one study, novel derivatives of indolo[2,3-b]quinoxaline were synthesized and showed moderate antipsychotic activity, which was attributed to their structural similarity to the drug Aripiprazole. jocpr.com

Anti-inflammatory Properties

Derivatives of 6H-indolo[2,3-b]quinoxaline are recognized for their potential as anti-inflammatory agents. researchgate.net Research has indicated that substitutions at the 6-position nitrogen of the indole (B1671886) ring, such as with a butyl group, are relevant to this activity. While direct studies on the 6-butyl derivative are limited, the anti-inflammatory action of the broader class of indoloquinoxalines and related heterocyclic compounds is understood to stem from key molecular mechanisms.

One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for converting arachidonic acid into pro-inflammatory prostaglandins. nih.gov By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. nih.gov Another significant mechanism involves the inhibition of pro-inflammatory cytokines. For instance, some heterocyclic compounds have been shown to inhibit the release of mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. nih.govrsc.org The reduction in these signaling molecules helps to downregulate the inflammatory cascade. nih.gov Studies on various quinoxaline derivatives have demonstrated a range of anti-inflammatory efficacy, as measured by carrageenan-induced rat paw edema assays.

Compound ClassSpecific Derivative ExampleObserved Anti-inflammatory ActivityReference
Thioether Quinoxaline DerivativeCompound 5b40.09% inhibition of paw edema researchgate.net
Thioether Quinoxaline DerivativeCompound 5g30.27% inhibition of paw edema researchgate.net
Cyclic Imide DerivativePhthalimide derivative 477.8% reduction in paw edema nih.gov
Cyclic Imide DerivativeSuccinimide derivative 271.2% reduction in paw edema nih.gov

Antidiabetic Potentials

The quinoxaline scaffold is a promising foundation for the design of novel antidiabetic agents. nih.govnih.gov The therapeutic potential in the context of type 2 diabetes often involves the inhibition of key digestive enzymes responsible for carbohydrate breakdown, namely α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the rate of glucose absorption from the intestine is slowed, leading to better management of postprandial blood glucose levels. nih.gov

Research into fluorinated indeno-quinoxaline hybrids and 1,2,4-triazolo[4,3-a]quinoxaline derivatives has demonstrated their efficacy as inhibitors of both α-amylase and α-glucosidase. nih.govnih.gov Some of these compounds have shown inhibitory activity comparable or even superior to acarbose, a standard antidiabetic medication. nih.gov The mechanism relies on the compound binding to the active site of these enzymes, preventing them from processing complex carbohydrates into simple, absorbable sugars. This enzymatic inhibition is a key strategy in developing treatments for non-insulin-dependent diabetes mellitus. nih.gov

Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
N-allyl- researchgate.netnih.govjocpr.comtriazolo[4,3-a]quinoxalin-1-amineα-Glucosidase3.46 ± 0.06 µM nih.gov
N-allyl- researchgate.netnih.govjocpr.comtriazolo[4,3-a]quinoxalin-1-amineα-Amylase6.89 ± 0.09 µM nih.gov
Indeno-quinoxaline Hybrid (Compound 4)α-Glucosidase0.982 ± 0.04 µM nih.gov
Indeno-quinoxaline Hybrid (Compound 16)α-Amylase17.58 ± 0.74 µM nih.gov

Relevance in Neurodegenerative Disease Research

The indolo[2,3-b]quinoxaline framework is considered a relevant scaffold for the development of therapeutics targeting neurodegenerative disorders such as Alzheimer's disease. nih.gov A key pathological feature of Alzheimer's is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. nih.gov This process is mediated by several enzymes, including Glycogen Synthase Kinase 3β (GSK3β) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov

Consequently, the development of selective kinase inhibitors is a major focus of research. nih.gov Studies have shown that certain 6,7-dimethyl quinoxaline analogs can act as highly selective inhibitors of GSK3β. nih.gov Molecular modeling has suggested that these compounds bind to key residues, such as VAL 135, in the active site of the GSK3β receptor, thereby blocking its activity. nih.gov Another therapeutic strategy for Alzheimer's involves inhibiting the acetylcholinesterase (AChE) enzyme to increase levels of the neurotransmitter acetylcholine. Some quinoxaline derivatives have also been evaluated for their potential as AChE inhibitors. nih.gov

Compound ClassTarget EnzymeKey FindingReference
6,7-Dimethyl Quinoxaline Analog (Compound IV - bromo functionalized)GSK3βHighly selective inhibition over other kinases (DYRK1A, CLK1) nih.gov
6,7-Dimethyl Quinoxaline Analog (Compound V - chloro functionalized)GSK3βDemonstrated primary H-bonding with VAL 135 residue, similar to reference ligand nih.gov
1-methyl- researchgate.netnih.govjocpr.comtriazolo[4,3-a]quinoxalineAcetylcholinesterase (AChE)Highest inhibitory percentage (44.78%) among tested derivatives nih.gov

Antipsychotic Activity and Structural Analogies

Derivatives of indolo[2,3-b]quinoxaline have been identified as having potential antipsychotic activity, a property attributed to their structural similarity to the established second-generation antipsychotic drug, Aripiprazole. jocpr.com This structural resemblance suggests a shared mechanism of action, primarily centered on the modulation of dopamine (B1211576) neurotransmission. jocpr.com

The leading hypothesis for the antipsychotic effect of these compounds is their action as antagonists at postsynaptic dopamine receptors. jocpr.com Research has involved evaluating their ability to counteract the effects of a dopamine agonist, apomorphine, in behavioral tests. jocpr.com The therapeutic action of most antipsychotic drugs, including Aripiprazole, is linked to their ability to occupy and modulate dopamine D2 and D3 receptors in various brain regions. nih.govnih.gov Aripiprazole is specifically known to act as a partial agonist at the D2 receptor. nih.gov The moderate antipsychotic activity observed in the indolo[2,3-b]quinoxaline series suggests that this scaffold can effectively interact with the dopamine receptor system, making it a candidate for the development of novel antipsychotic agents. jocpr.com

Compound ClassStructural AnalogyProposed Molecular MechanismObserved Activity
Indolo[2,3-b]quinoxaline derivativesAripiprazolePostsynaptic dopamine (DA) receptor antagonismModerate activity in antagonizing the effects of the DA agonist apomorphine

Structure Activity and Structure Property Relationship Studies of 6 Butyl 6h Indolo 2,3 B Quinoxaline and Its Analogs

Correlating Specific Structural Modifications with Biological Potency and Selectivity

The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Studies have shown that modifications at the N-6, C-9, and other positions can significantly influence their potency and selectivity against various biological targets, including cancer cell lines and viruses.

Systematic investigations have revealed that the introduction of different functional groups affects the compounds' ability to interact with biological macromolecules, such as DNA and specific enzymes. For instance, the presence of an alkyl-amino-alkyl substituent at the N-6 position of the related indolo[2,3-b]quinoline system was found to be crucial for both antimicrobial and cytotoxic properties. nih.gov In contrast, simple alkyl chains at the N-6 position rendered the compounds inactive. nih.gov

In the context of anticancer activity, a series of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines were synthesized and evaluated against a panel of 59 human tumor cell lines. researchgate.netnih.gov Several compounds demonstrated appreciable anticancer activity. researchgate.netnih.gov For example, compound 5h from one study showed an IC50 of 23 µmol L⁻¹ against Molt 4/C8 and 38 µmol L⁻¹ against CEM T-lymphocytes. researchgate.net Another compound, 7i , had an IC50 of 7.2 µmol L⁻¹ against L1210 leukemia cells. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of 6H-indolo[2,3-b]quinoxaline derivatives have suggested that the cytotoxic potency can be enhanced by incorporating cyclic substituents or substituents with primary carbon atoms. researchgate.net

The antiviral activity of these compounds is also influenced by their substitution pattern. For example, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has shown high activity against the herpes virus, which is attributed to its DNA binding properties. sapub.org A comparative study of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives and their 7H-benzo researchgate.netnih.govindolo[2,3-b]-quinoxaline counterparts revealed that while the benzo-annulated compounds bind more strongly to DNA, their antiviral activity is significantly reduced. nih.gov

Interactive Table of Cytotoxic Activity of Selected 6H-indolo[2,3-b]quinoxaline Analogs:

CompoundCell LineIC50 (µmol L⁻¹)Reference
5hMolt 4/C823 researchgate.net
5hCEM38 researchgate.net
7iL12107.2 nih.gov

Impact of Substituent Effects on Electronic and Electrochemical Properties

The electronic and electrochemical properties of the 6H-indolo[2,3-b]quinoxaline scaffold can be systematically tuned by the introduction of various substituents. The fusion of a π-donating nitrogen atom from the indole (B1671886) moiety with the quinoxaline (B1680401) core creates a unique seven-center eight-electron π-system. acs.org This extended conjugation leads to better charge delocalization in the charged species, which in turn enhances stability. acs.org

The N6-atom of the indolo[2,3-b]quinoxaline scaffold serves as a convenient point for derivatization, allowing for the modulation of the molecule's electronic properties. acs.org For instance, the synthesis of a series of donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives, where different donor amines were attached, showed that the nature of these peripheral amines influenced the photophysical properties, leading to intramolecular charge transfer transitions and varied emission wavelengths. nih.gov

The electrochemical behavior, particularly the reduction potential, is a key parameter for applications such as in nonaqueous redox flow batteries. acs.org A study on a library of indolo[2,3-b]quinoxaline derivatives demonstrated that their electrochemical properties and solubility could be systematically evaluated. acs.org For example, 6-methyl-6H-indolo[2,3-b]quinoxaline was used as a model compound to validate density functional theory (DFT) calculations of reduction potentials. acs.org The calculated reduction potential was in excellent agreement with experimental values. acs.org

The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels of the molecule. Varying the strength of peripheral amines in certain derivatives has been shown to tune the electrochemical data, resulting in lower band gaps and ambipolar characteristics. nih.gov These structure-property relationships are crucial for the design of new materials for optoelectronic devices. nih.gov

Rational Design Principles for Modulating Redox Potentials and Stability

The rational design of 6H-indolo[2,3-b]quinoxaline analogs with specific redox potentials and enhanced stability is a key objective for their application in areas like energy storage. acs.org A primary strategy involves leveraging the inherent structural features of the indolo[2,3-b]quinoxaline core and introducing targeted modifications. acs.org

One of the main design principles is the expansion of the aromatic π-system to improve charge delocalization in the charged intermediates, thereby enhancing stability. acs.org This is exemplified by the fusion of the indole and quinoxaline moieties itself. acs.org

Further modifications to this core can be made to fine-tune the redox potential. For instance, to achieve a low reduction potential, which is desirable for anolytes in redox flow batteries, a systematic evaluation of different substituents can be undertaken. acs.org A study focused on developing anolytes for nonaqueous redox flow batteries identified a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline as a highly promising candidate. acs.org This derivative exhibited a low reduction potential of -2.01 V vs Fc/Fc⁺, high solubility, and remarkable stability. acs.org

The choice of substituents plays a critical role in both redox potential and stability. For example, while a 9-tert-butyl substitution was found to decrease the cycling stability of the indolo[2,3-b]quinoxaline core, a mixture of 2- and 3-tert-butyl substitutions actually improved stability and enhanced the potential performance. acs.org This highlights the intricate interplay of steric and electronic effects of the substituents.

The modular and convergent synthetic route for indolo[2,3-b]quinoxalines facilitates the preparation of a diverse library of derivatives for evaluation, enabling a systematic approach to establishing structure-property relationships. acs.org This allows for the rational design of molecules with optimized redox potentials and stability for specific applications. acs.org

Interactive Table of Electrochemical Properties of Selected 6H-indolo[2,3-b]quinoxaline Analogs:

CompoundReduction Potential (E₁/₂ vs Fc/Fc⁺)Key FeaturesReference
6-methyl-6H-indolo[2,3-b]quinoxaline-1.98 V (calculated)Model compound for DFT validation acs.org
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline-2.01 VLow reduction potential, high stability and solubility acs.org

Applications in Advanced Materials and Energy Storage Technologies

Redox-Active Materials for Nonaqueous Redox Flow Batteries (NARFBs)

Strategies for Enhancing Stability and Solubility for Energy Storage Applications

For the practical application of indolo[2,3-b]quinoxalines in energy storage systems like nonaqueous redox flow batteries (NARFBs), high stability and solubility are paramount. Research has focused on molecular engineering to improve these properties. The indolo[2,3-b]quinoxaline scaffold itself is a strategic design choice, fusing quinoxaline (B1680401) and indoline-2,3-dione structures to expand the aromatic π-system. nih.gov This expansion enhances charge delocalization in charged states, which contributes to greater stability. nih.gov

A key strategy involves the introduction of specific functional groups at various positions on the core structure. The N6-atom on the indole (B1671886) ring serves as a convenient point for derivatization to enhance solubility. nih.govacs.org For instance, attaching a 2-methoxyethyl group at the N6 position has been shown to significantly improve solubility.

Furthermore, substitution on the quinoxaline portion of the molecule has been explored to fine-tune both stability and electrochemical potential. The introduction of tert-butyl groups has yielded interesting results. While a tert-butyl group at the 9-position was found to decrease cycling stability, a mixture of 2- and 3-tert-butyl substitutions was observed to improve stability and lead to a more negative reduction potential. nih.govacs.org The combination of a 2-methoxyethyl group at the N6 position with tert-butyl groups at the 2- and 3-positions resulted in a highly promising anolyte candidate with exceptional solubility (greater than 2.7 M in acetonitrile) and stability. nih.govacs.org

These strategic modifications highlight a systematic approach to optimizing the indolo[2,3-b]quinoxaline scaffold for high-performance energy storage.

Electrochemical Performance Characterization in Flow Battery Systems

The electrochemical properties of 6-butyl-6H-indolo[2,3-b]quinoxaline and its derivatives have been systematically evaluated, demonstrating their potential as anolytes in NARFBs. The core indolo[2,3-b]quinoxaline structure provides a foundation for low reduction potentials and high stability. researchgate.net

A model compound, 6-methyl-6H-indolo[2,3-b]quinoxaline, was initially studied to test the hypothesis that the extended π-system would lead to favorable electrochemical properties. nih.govacs.org Subsequent research focused on a library of derivatives to establish clear structure-property relationships. acs.org

Among the derivatives synthesized, a mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline was identified as a top-performing anolyte. nih.govacs.org This compound exhibits a low reduction potential of -2.01 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is a desirable characteristic for high-voltage flow batteries. nih.govacs.orgnih.gov

The stability of this derivative is particularly noteworthy. In static H-cell cycling tests, it demonstrated a capacity retention of 99.86% over 49.5 hours (202 cycles). acs.orgacs.org This translates to a very low capacity fade rate of approximately 0.000693% per cycle. nih.govacs.org

When this advanced anolyte was paired with N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) as the catholyte in a prototype all-organic NARFB, the resulting system achieved a cell voltage of 2.3 V. acs.orgacs.orgosti.gov This flow battery demonstrated a capacity of 2.68 Ah/L and maintained 95.8% capacity retention over 120 cycles (75.1 hours), with an average active material utilization of 75.5%. nih.govacs.orgosti.gov

Electrochemical Performance of Indolo[2,3-b]quinoxaline Derivatives

Compound/System Reduction Potential (E₁/₂ vs Fc/Fc⁺) Capacity Retention (H-cell) Cell Voltage (vs MEEPT) Capacity Retention (Flow Cell)
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline -2.01 V nih.govacs.org 99.86% over 202 cycles nih.govacs.org 2.3 V acs.orgosti.gov 95.8% over 120 cycles acs.orgosti.gov
6-methyl-6H-indolo[2,3-b]quinoxaline -1.98 V (calculated) nih.govacs.org - - -
9-tert-butyl-6H-indolo[2,3-b]quinoxaline derivative - 18.0% fade over 202 cycles nih.govacs.org - -

Table of Compounds

Compound Name
This compound
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
N-(2-(2-methoxyethoxy)-ethyl)phenothiazine
6-methyl-6H-indolo[2,3-b]quinoxaline
quinoxaline
phenazine (B1670421)
9-tert-butyl-6H-indolo[2,3-b]quinoxaline
isatine-N-glycosides
1,2-diaminobenzenes
anthraquinone-2,6-disulfonic acid
4,5-dihydroxybenzene-1,3-disulfonic acid
2,3-dimethylquinoxaline-6-carboxylic acid
chelidamic acid
chelidonic acid

Conclusion and Future Perspectives in Indolo 2,3 B Quinoxaline Research

Current Challenges and Opportunities in Synthetic Methodologies and Derivatization

The synthesis of the indolo[2,3-b]quinoxaline core is well-established, most commonly achieved through the condensation reaction of an o-phenylenediamine (B120857) with an isatin (B1672199) (indole-2,3-dione) derivative. nih.govresearchgate.net This reaction is typically performed under acidic conditions, for example, by refluxing in glacial acetic acid. researchgate.net The introduction of the butyl group at the N-6 position is accomplished through subsequent alkylation of the parent 6H-indolo[2,3-b]quinoxaline. researchgate.net A common strategy involves creating an intermediate, such as 1-(2-bromoethyl)-indole-2,3-dione, which, after condensation, yields a 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline that can be further modified. nih.gov

A primary challenge in the derivatization of the 6H-indolo[2,3-b]quinoxaline scaffold is controlling regioselectivity. Alkylation can sometimes yield a mixture of N-6 and N-5 substituted products, with the N-5 isomer often forming in trace amounts. researchgate.net Developing more selective synthetic methods to exclusively target the desired nitrogen atom remains an area of interest.

The key opportunity lies in the modularity of the synthesis. The ability to use variously substituted o-phenylenediamines and isatins allows for the creation of a vast library of derivatives. This "plug-and-play" approach facilitates the systematic exploration of structure-activity relationships, enabling researchers to fine-tune the electronic and steric properties of the molecule for specific applications. acs.org

Advancements in Understanding Biological Mechanisms and Therapeutic Potentials

The biological activity of the indolo[2,3-b]quinoxaline family is predominantly attributed to the planar nature of the fused ring system, which allows it to act as a DNA intercalating agent. nih.govresearchgate.net This intercalation disrupts DNA replication and other vital cellular processes, forming the basis for the observed anticancer and antiviral effects. nih.govresearchgate.net The stability of the compound-DNA complex, which is a critical factor for its biological efficacy, is heavily dependent on the nature and orientation of the substituents on the core scaffold. nih.govresearchgate.net

Derivatives of the parent 6H-indolo[2,3-b]quinoxaline have shown a wide spectrum of pharmacological activities, as detailed in the table below.

Biological ActivityCompound Class/ExampleMechanism of ActionReference
Anticancer/Cytotoxic 6-aralkyl-9-substituted derivativesDNA Intercalation, Topoisomerase II Inhibition researchgate.netnih.gov
Antiviral B-220, 2,3-dimethyl-6-(dimethylaminoethyl) derivativeDNA Intercalation, Interferon Induction researchgate.netsapub.orgmdpi.com
Antimicrobial/Antibacterial Alkyl-amino-alkyl N-6 derivativesDNA Binding nih.gov
Antitubercular Heterocyclic analoguesNot fully elucidated, potential DNA binding mdpi.comresearchgate.net
Anti-inflammatory Indoloquinoxaline derivativesInhibition of pro-inflammatory cytokines
MDR Modulation NCA0424, 9-OH-B-220DNA Binding, Poor Topoisomerase II Inhibition nih.govresearchgate.net

A crucial finding in structure-activity relationship studies is that simple alkylation at the N-6 position often leads to a loss of biological activity. Research has demonstrated that compounds bearing only a methyl group or a longer aliphatic chain, such as a butyl group, are inactive against both prokaryotic and eukaryotic cells. nih.gov The emergence of cytotoxic and antimicrobial properties is linked to the introduction of more complex side chains, particularly those containing amino groups, such as alkyl-amino-alkyl substituents at the N-6 position. nih.gov Highly active derivatives like B-220 and NCA0424, known for their potent biological effects, feature such functionalized side chains, highlighting that the butyl substituent in 6-butyl-6H-indolo[2,3-b]quinoxaline is insufficient to confer significant biological activity on its own. nih.govresearchgate.net

Emerging Applications in Materials Science and Energy Beyond Current Scope

Beyond its biological potential, the indolo[2,3-b]quinoxaline scaffold has emerged as a promising candidate for applications in materials science, particularly in energy storage. Researchers have identified this framework as a highly stable, low-reduction potential anolyte material for nonaqueous redox flow batteries (NARFBs). acs.orgacs.org

The N-6 position serves as a convenient handle for derivatization to tune the molecule's properties, such as solubility and electrochemical potential. acs.org For instance, a derivative featuring tert-butyl groups on the quinoxaline (B1680401) ring and a methoxyethyl group at the N-6 position has demonstrated exceptional performance characteristics.

DerivativeReduction Potential (vs Fc/Fc+)Solubility (in acetonitrile)Cycling Stability (H-cell)Reference
6-methyl-6H-indolo[2,3-b]quinoxaline -1.98 V-Capacity fade of 18.0% over 202 cycles acs.org
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline -2.01 V>2.7 M99.86% capacity retention over 202 cycles acs.orgacs.org

This high solubility and stability are critical for developing high-energy-density and long-lasting energy storage systems. When paired with a suitable catholyte, a prototype flow battery utilizing an indolo[2,3-b]quinoxaline anolyte achieved a cell voltage of 2.3 V with 95.8% capacity retention over 120 cycles. acs.org The inherent properties of the indolo[2,3-b]quinoxaline core make it and its derivatives, including the class to which this compound belongs, a fertile ground for the development of next-generation organic energy storage materials. Furthermore, these compounds are also being explored as semiconductors and as emitting layers in organic electronic devices. mdpi.comresearchgate.net

Role of Computational Chemistry in Rational Design and Discovery for Indolo[2,3-b]quinoxaline Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and rational design of novel indolo[2,3-b]quinoxaline derivatives. These methods provide deep insights into molecular properties and interaction mechanisms, guiding synthetic efforts toward compounds with enhanced characteristics.

Density Functional Theory (DFT): DFT calculations have been successfully employed to predict the electrochemical properties of these molecules. For example, the reduction potential of 6-methyl-6H-indolo[2,3-b]quinoxaline was calculated to be -1.98 V, which showed excellent agreement with experimental measurements. acs.org This predictive power allows for the rapid in-silico screening of potential anolyte candidates for redox flow batteries, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate variations in chemical structure with biological activity. A QSAR analysis of 6H-indolo[2,3-b]quinoxaline derivatives for cytotoxic activity suggested that incorporating cyclic substituents or substituents with primary carbon atoms could lead to increased potency. researchgate.net Such models provide a clear roadmap for designing more effective anticancer agents.

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .
  • Catalyst loading : Pd(PPh₃)₄ or Pd(OAc)₂ at 1–5 mol% optimizes cross-coupling yields .
  • Acid strength : Strong acids (H₂SO₄) accelerate cyclization but may reduce purity; milder acids (acetic acid) improve selectivity .

How can spectroscopic techniques (NMR, MS) confirm the structure of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Indole protons : Downfield shifts (δ 7.5–8.5 ppm) for aromatic protons .
    • Butyl group : Multiplet at δ 1.2–1.6 ppm (–CH₂–) and triplet at δ 0.9 ppm (–CH₃) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with calculated masses. Fragmentation patterns confirm substituents (e.g., loss of –C₄H₉ from the butyl group) .
  • IR Spectroscopy : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C=O (if present, ~1700 cm⁻¹) validate the core structure .

What solvents and catalysts are optimal for Pd-catalyzed synthesis of indoloquinoxaline derivatives?

Methodological Answer:

  • Catalysts :
    • Pd(PPh₃)₄ : Effective for Suzuki coupling (e.g., aryl boronic acids) .
    • Pd(OAc)₂ with XPhos ligand : Enhances C–N coupling efficiency in one-pot reactions .
  • Solvents :
    • Toluene or DMF : Preferred for Suzuki coupling due to high boiling points and ligand compatibility .
    • Dichloromethane (DCM) : Used in annulation steps for better solubility of amines .

Advanced Research Questions

How do substituents on the indoloquinoxaline core affect electrochemical properties like HOMO levels and band gaps?

Methodological Answer:
Substituents alter electron density, influencing HOMO/LUMO levels:

  • Electron-donating groups (e.g., –OCH₃) : Raise HOMO levels (e.g., –5.2 eV for 6-(4-methoxyphenyl)-derivative vs. –5.5 eV for unsubstituted analogs) .
  • Electron-withdrawing groups (e.g., –NO₂) : Lower HOMO and reduce band gaps (e.g., 2.1 eV vs. 2.4 eV) .

Q. Experimental Validation :

  • Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to calculate HOMO/LUMO .
  • UV-Vis Spectroscopy : Band gap determination via absorption edge analysis .

Table 1 : Substituent Effects on Electrochemical Properties

SubstituentHOMO (eV)Band Gap (eV)Reference
–OCH₃–5.22.3
–NO₂–5.82.1
–C₄H₉–5.42.4

What methodologies are used to assess DNA intercalation and thermal stability of this compound derivatives?

Methodological Answer:

  • UV-Vis Titration : Monitor hypochromism and redshift in DNA-complex spectra to confirm intercalation .
  • Thermal Denaturation (Tm) : Measure DNA melting temperature shifts (ΔTm). A ΔTm > 5°C indicates strong intercalation (e.g., 9-OH-B-220 derivative shows ΔTm = 8°C) .
  • Flow Linear Dichroism (LD) : Quantify DNA binding orientation; planar indoloquinoxalines exhibit LD signals proportional to binding affinity .

Key Consideration : Substituent bulkiness (e.g., butyl groups) may sterically hinder minor-groove binding, reducing thermal stability compared to smaller analogs .

How can contradictory data in structure-activity relationships be resolved when optimizing indoloquinoxaline-based sensitizers for DSSCs?

Methodological Answer:
Contradictions often arise from:

  • Aggregation vs. Efficiency : Planar structures (e.g., bithiophene linkers) enhance light absorption but cause aggregation, reducing charge transfer. Use co-adsorbents (chenodeoxycholic acid) to mitigate aggregation .
  • HOMO Level Mismatch : Ensure dye HOMO aligns with redox mediators (e.g., I⁻/I₃⁻). For example, –OCH₃ raises HOMO, improving electron injection .

Q. Validation Steps :

Incident Photon-to-Current Efficiency (IPCE) : Compare wavelength-dependent responses to identify aggregation effects .

Electrochemical Impedance Spectroscopy (EIS) : Evaluate charge recombination rates at TiO₂/dye interfaces .

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